N-benzyl-3-iodoprop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
652976-02-8 |
|---|---|
Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
N-benzyl-3-iodoprop-2-enamide |
InChI |
InChI=1S/C10H10INO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13) |
InChI Key |
RIARINCQEXMERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CI |
Origin of Product |
United States |
A Versatile Bifunctional Coupling Partner:the Primary Allure of the N Benzyl 3 Iodoprop 2 Enamide Scaffold Lies in Its Potential As a Bifunctional Building Block.
The vinyl iodide moiety serves as a prime handle for a vast array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents (alkyl, aryl, alkynyl, etc.) at the 3-position of the propenamide backbone.
The α,β-unsaturated amide system is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles at the β-carbon (the same carbon bearing the iodine). This dual reactivity at the same site opens up possibilities for sequential or one-pot functionalization strategies.
Importance of the Amide and N Benzyl Groups:
Mechanistic Pathways of Carbon-Carbon Bond Forming Reactions
The presence of a vinyl iodide and an enamide functional group in this compound allows for a range of carbon-carbon bond-forming reactions.
Cross-Coupling Reactions (e.g., Heck, Sonogashira) at the Vinyl Iodide Moiety
The vinyl iodide portion of this compound is particularly susceptible to palladium-catalyzed cross-coupling reactions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org The catalytic cycle of the Heck reaction with this compound as the substrate is initiated by the oxidative addition of the vinyl iodide to a palladium(0) complex. libretexts.orgliverpool.ac.uk This step forms a palladium(II) intermediate. Subsequently, the alkene reactant coordinates to the palladium center, followed by migratory insertion of the alkene into the carbon-palladium bond, which establishes the new carbon-carbon bond. wikipedia.org The final steps involve β-hydride elimination to release the product and reductive elimination to regenerate the palladium(0) catalyst. libretexts.orgliverpool.ac.uk The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. libretexts.org
Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with this compound begins with the palladium catalytic cycle, where oxidative addition of the vinyl iodide to a Pd(0) species occurs. wikipedia.org Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. Transmetalation between the organopalladium(II) complex and the copper acetylide then takes place, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira variants have also been developed, which can be advantageous in certain synthetic applications. rsc.org
| Reaction | Key Mechanistic Steps | Catalyst System |
|---|---|---|
| Heck Reaction | 1. Oxidative addition of vinyl iodide to Pd(0) 2. Alkene coordination and migratory insertion 3. β-Hydride elimination 4. Reductive elimination of Pd(0) | Palladium(0) complex |
| Sonogashira Reaction | 1. Oxidative addition of vinyl iodide to Pd(0) 2. Formation of copper(I) acetylide 3. Transmetalation 4. Reductive elimination | Palladium(0) complex and Copper(I) co-catalyst |
Intramolecular Cyclization Reactions Involving the Enamide Double Bond
The enamide double bond in this compound can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic structures. A prominent example is the intramolecular Heck reaction. wikipedia.org In this process, the palladium catalyst first undergoes oxidative addition with the vinyl iodide. The tethered enamide double bond then undergoes an intramolecular migratory insertion into the carbon-palladium bond, forming a cyclic intermediate. chim.it Subsequent β-hydride elimination can lead to the formation of various ring systems. The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) is a critical aspect and can often be controlled by the choice of catalyst, ligands, and reaction conditions. chim.it
[2+3] Annulation and Other Cycloaddition Reactions
The enamide functionality can also participate in cycloaddition reactions. For instance, in a formal [3+2] cycloaddition process, an intermediate generated from the reaction of an isocyanide with a Cu₂O catalyst can undergo nucleophilic addition to an aryl isocyanide. This is followed by an intramolecular attack of the nitrogen atom on the carbon of the CN group and a subsequent 1,3-hydrogen shift to form a cyclized product. rsc.org While not directly involving this compound, this illustrates a potential reaction pathway for related enamides. Gold-catalyzed [3+2] cycloadditions of N-allenylsulfonamides with vinylarenes have also been reported to produce cyclobutane (B1203170) derivatives. researchgate.net
Mechanistic Pathways of Carbon-Heteroatom Bond Forming Reactions
The electrophilic nature of the enamide double bond and the reactivity of the vinyl iodide and benzyl nitrogen positions allow for various carbon-heteroatom bond-forming reactions.
Nucleophilic Addition to the Enamide Double Bond
The enamide double bond in this compound is susceptible to nucleophilic attack, particularly in the presence of a catalyst. For example, in a related system, a 1,4-nucleophilic addition/elimination reaction has been described for the coupling of an intermediate with another. google.com This type of conjugate addition can be a key step in the synthesis of more complex molecules. The diastereoselectivity of such additions is often a crucial factor, as seen in the conjugate addition of lithiated N-benzyl-N-α-methylbenzylamides to crotonate and cinnamate (B1238496) esters. soton.ac.uk
Substitution Reactions at the Benzyl Nitrogen or Vinyl Iodide
Substitution reactions can occur at both the benzyl nitrogen and the vinyl iodide positions. The benzyl group can be substituted with other functional groups under appropriate conditions. For instance, the nitrogen atom can act as a nucleophile in intramolecular cyclization reactions. Gold(I)-catalyzed intramolecular hydroamination of alkynes provides an efficient route to nitrogen-containing heterocycles. nih.gov In these reactions, the nitrogen atom adds to a gold-activated alkyne, leading to cyclization.
The vinyl iodide can also undergo substitution reactions. For example, copper-catalyzed C-N coupling reactions are a well-established method for forming carbon-nitrogen bonds. rsc.org These reactions typically involve the oxidative addition of the vinyl iodide to a copper(I) catalyst, followed by reaction with a nitrogen nucleophile and subsequent reductive elimination.
| Reaction Type | Reactive Site | General Mechanism | Potential Catalyst |
|---|---|---|---|
| Nucleophilic Addition | Enamide Double Bond | Conjugate addition of a nucleophile | Base or Lewis Acid |
| Substitution | Benzyl Nitrogen | Nucleophilic attack on an electrophile | - |
| Substitution | Vinyl Iodide | Oxidative addition-reductive elimination | Copper or Palladium |
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
The elucidation of complex reaction mechanisms involving this compound is significantly enhanced by theoretical and computational chemistry. These approaches provide a molecular-level understanding of reaction pathways, transition states, and intermediates that can be difficult to access through experimental methods alone. By modeling the electronic structure and dynamic behavior of molecules, researchers can predict reactivity, rationalize stereochemical outcomes, and guide the development of new synthetic methodologies.
Density Functional Theory (DFT) Studies of Reaction Transition States and Intermediates
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanistic details of organic reactions. whiterose.ac.uksumitomo-chem.co.jp For transformations involving this compound, such as palladium-catalyzed intramolecular cyclizations (Heck-type reactions), DFT calculations are crucial for mapping the potential energy surface. scholaris.ca These studies allow for the precise location and characterization of the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.
Table 1: Illustrative DFT-Calculated Free Energy Barriers for a Palladium-Catalyzed Intramolecular Cyclization of this compound
| Mechanistic Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| Oxidative Addition | TSOA | +14.5 |
| Carbopalladation (Cyclization) | TSCarbo | +19.8 |
| β-Hydride Elimination | TSβ-H | +11.2 |
Note: This data is representative and illustrates typical energy values obtained from DFT calculations on similar catalytic systems. The values are for illustrative purposes and would vary based on the specific functional, basis set, and reaction model used.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Beyond DFT, a range of quantum chemical methods are employed to achieve a comprehensive understanding of reaction pathways. While DFT provides a good balance of accuracy and computational cost, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used to benchmark DFT results for critical points on the potential energy surface, ensuring the reliability of the chosen computational model. sumitomo-chem.co.jp
Quantum chemical calculations are particularly powerful for elucidating complex reaction networks where multiple competing pathways may exist. For this compound, which possesses multiple reactive sites, these calculations can predict the chemoselectivity and regioselectivity of a given transformation. For example, in a 1,3-dipolar cycloaddition reaction, calculations can compare the activation barriers for the formation of different regioisomeric products, thereby explaining or predicting the experimentally observed outcome. mdpi.com
These methods are also adept at revealing the subtle electronic and steric factors that govern stereoselectivity. By calculating the transition state energies leading to different diastereomers or enantiomers, a theoretical product ratio can be determined. The close agreement often found between calculated and experimental ratios provides strong support for the proposed mechanism and the specific molecular interactions that control the stereochemical course of the reaction. whiterose.ac.uk
Table 2: Comparison of Calculated and Experimental Diastereomeric Ratios for a Cyclization Reaction
| Product Diastereomer | Calculated Product Ratio (B3LYP/6-31G**) | Experimental Product Ratio |
| cis-Isomer | 95 : 5 | 93 : 7 |
| trans-Isomer | 5 : 95 | 7 : 93 |
Note: This table contains hypothetical data to demonstrate the predictive capability of quantum chemical calculations in matching experimental findings for stereoselective reactions.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While quantum chemical calculations provide detailed information about static structures and their relative energies, Molecular Dynamics (MD) simulations introduce the effects of temperature and time, allowing for the exploration of the dynamic behavior of molecules. mdpi.com MD simulations are essential for the conformational analysis of flexible molecules like this compound. The molecule's accessible conformations can significantly influence its reactivity, as a specific spatial arrangement of atoms is often required for a reaction to occur.
For more complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM simulation, the reacting core of the system (e.g., this compound and a catalyst) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally demanding molecular mechanics force field. niscpr.res.inresearchgate.net This approach provides a detailed and accurate description of the reaction itself while accounting for the dynamic effects of the explicit solvent environment, leading to more realistic predictions of reaction barriers and selectivity. niscpr.res.in
Applications of N Benzyl 3 Iodoprop 2 Enamide in Advanced Organic Synthesis
Utility as a Versatile Synthetic Building Block
The structure of N-benzyl-3-iodoprop-2-enamide, featuring a vinyl iodide, an amide, and a benzyl (B1604629) protecting group, suggests its potential as a highly functionalized and versatile building block in organic synthesis.
Precursor for the Synthesis of N-Heterocyclic Compounds
Enamides are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The presence of the vinyl iodide in this compound would likely offer a reactive handle for intramolecular cyclization reactions. For instance, following a Heck or Sonogashira coupling at the vinyl iodide position to introduce a suitable tether, intramolecular cyclization could lead to the formation of various N-heterocycles. The specific ring system formed would depend on the nature of the coupled partner and the reaction conditions employed.
Table 1: Potential N-Heterocyclic Scaffolds from this compound
| Coupling Partner Type | Potential Heterocyclic Product |
| Alkene | Dihydropyridinone derivatives |
| Alkyne | Pyridinone derivatives |
| Amine | Piperidinone derivatives |
Key Intermediate in Total Synthesis Strategies of Complex Molecules
While no specific total syntheses explicitly employing this compound have been prominently reported, its structural motifs are present in various complex natural products, particularly alkaloids. The enamide functionality is a key structural element in numerous biologically active molecules. The vinyl iodide offers a site for stereoselective carbon-carbon bond formation, a crucial step in the assembly of complex molecular skeletons. For example, it could participate in stereocontrolled cross-coupling reactions to build intricate side chains or to close macrocyclic rings, which are common features in many natural products.
Participation in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse molecular scaffolds. The reactive nature of the vinyl iodide in this compound could allow its participation in novel MCRs. For example, a sequential reaction involving a palladium-catalyzed coupling at the vinyl iodide position, followed by a reaction involving the enamide double bond or the amide N-H bond, could lead to the one-pot synthesis of complex and diverse molecular structures.
Development of Novel Stereoselective Transformations
The enamide double bond in this compound is prochiral, presenting an opportunity for the development of novel stereoselective transformations. Asymmetric hydrogenation or dihydroxylation of the double bond could introduce new stereocenters with high enantioselectivity, leading to chiral building blocks for the synthesis of enantiopure pharmaceuticals. The development of chiral catalysts that can effectively control the stereochemical outcome of reactions involving this substrate would be a key area of research.
Role in Organocatalysis and Metal-Catalyzed Reactions
The vinyl iodide moiety of this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.org Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of a wide range of substituents at the 3-position of the propenamide backbone. nih.govnih.govorganic-chemistry.org This versatility is critical for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
In the realm of organocatalysis, the enamide functionality could be activated by chiral Brønsted or Lewis acids, enabling enantioselective conjugate additions to the double bond. beilstein-journals.org Such reactions would provide a direct route to chiral β-substituted amide derivatives. The development of organocatalytic methods for the functionalization of this compound would represent a significant advance in asymmetric synthesis.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst Type | Potential Product |
| Suzuki Coupling | Palladium | 3-Aryl-N-benzylprop-2-enamide |
| Heck Coupling | Palladium | 3-Vinyl-N-benzylprop-2-enamide |
| Sonogashira Coupling | Palladium/Copper | 3-Alkynyl-N-benzylprop-2-enamide |
| Asymmetric Hydrogenation | Chiral Metal Complex | N-Benzyl-3-iodopropanamide (chiral) |
| Conjugate Addition | Chiral Organocatalyst | 3,3-Disubstituted-N-benzyl-iodopropanamide (chiral) |
Spectroscopic and Advanced Analytical Techniques for Structural Confirmation in Synthetic Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy would be the cornerstone for confirming the structure of N-benzyl-3-iodoprop-2-enamide. This technique provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's connectivity and stereochemistry.
¹H NMR and ¹³C NMR for Connectivity and Functional Group Analysis
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (the aromatic protons and the benzylic CH₂ protons), the amide N-H proton, and the vinylic protons of the prop-2-enamide backbone. The chemical shifts (δ) of the vinylic protons would be crucial in determining the stereochemistry (E or Z isomer) of the double bond. The coupling constants (J-values) between these vinylic protons would provide definitive evidence for their relative orientation.
¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide, the sp² hybridized carbons of the double bond (with one being significantly influenced by the attached iodine atom), the carbons of the benzyl group, and the benzylic CH₂ carbon.
A hypothetical data table for ¹H and ¹³C NMR would be structured as follows:
| Assignment | Hypothetical ¹H NMR (ppm, Multiplicity, J in Hz) | Hypothetical ¹³C NMR (ppm) |
| Amide N-H | δ 8.0-8.5 (br s) | - |
| Aromatic C-H | δ 7.2-7.4 (m) | δ 127-138 |
| Vinylic C-H (α to C=O) | δ 6.5-7.0 (d, J= ~14 Hz for E, ~8 Hz for Z) | δ 120-130 |
| Vinylic C-H (β to C=O) | δ 7.0-7.5 (d, J= ~14 Hz for E, ~8 Hz for Z) | δ 80-90 |
| Benzylic CH₂ | δ 4.5 (d, J= ~6 Hz) | δ 45-50 |
| Carbonyl C=O | - | δ 165-170 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation
Two-dimensional NMR techniques would be indispensable for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the benzylic CH₂ protons and the amide N-H, as well as the coupling between the two vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals for the benzylic CH₂ and the vinylic C-H groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be particularly important for differentiating between the E and Z isomers. For the Z-isomer, a NOESY experiment would be expected to show a spatial correlation (through-space interaction) between the vinylic proton alpha to the carbonyl and the benzylic CH₂ protons. This correlation would be absent or much weaker in the E-isomer.
Computational NMR Chemical Shift Prediction (e.g., DFT NMR) for Stereoisomer Differentiation
In the absence of definitive NOESY data, or as a complementary technique, computational methods could be employed. Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C NMR chemical shifts for both the E and Z isomers of this compound. By comparing the calculated spectra for each isomer with the experimental data, a confident assignment of the stereochemistry could be made.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS would be used to determine the exact mass of the synthesized compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected exact mass would be calculated based on the molecular formula (C₁₀H₁₀INO). Analysis of the fragmentation pattern in the mass spectrum could also provide structural information, for instance, by observing the loss of the benzyl group or the iodine atom.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Amide, C=C, C-I)
IR spectroscopy would be used to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for:
| Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300-3400 |
| C=O stretch (amide I) | 1650-1680 |
| N-H bend (amide II) | 1520-1550 |
| C=C stretch (alkene) | 1600-1640 |
| C-I stretch | 500-600 |
X-ray Crystallography for Unambiguous Determination of Solid-State Molecular Structure and Absolute Configuration
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity, bond lengths, bond angles, and, most importantly, the stereochemistry of the double bond. For a chiral crystal, it could also determine the absolute configuration.
Future Research Directions and Unexplored Reactivity of N Benzyl 3 Iodoprop 2 Enamide
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods to introduce chirality is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For N-benzyl-3-iodoprop-2-enamide, future research could focus on the enantioselective and diastereoselective synthesis of its derivatives.
One promising avenue is the use of chiral catalysts in reactions involving the acrylamide (B121943) functionality. For instance, co-catalyzed carbene N-H insertion reactions, using an achiral rhodium catalyst paired with a chiral squaramide, have been shown to be effective for the enantioselective N-alkylation of primary amides. researchgate.net Adapting this methodology to suitable precursors could yield chiral this compound derivatives with high enantioselectivity.
Furthermore, copper-catalyzed reductive relay hydroaminocarbonylation represents another powerful strategy. This method has been successfully employed for the synthesis of enantioenriched γ-chiral amides from allylic benzoates. nih.gov Exploring similar copper-catalyzed processes with precursors to this compound could provide access to a range of challenging chiral structures.
The vinyl iodide moiety also offers opportunities for stereoselective transformations. Diastereoselective reactions, such as hydrosilylation–iodocyclisation of homopropargylic alcohols, have been developed to access substituted oxetanes with high diastereoselectivity. qub.ac.uk Investigating analogous cyclization strategies with appropriately functionalized precursors of this compound could lead to novel, stereochemically rich heterocyclic systems.
Table 1: Potential Enantioselective Approaches for Chiral Derivatives of this compound This table presents hypothetical applications of existing methodologies to the synthesis of chiral derivatives of this compound, as direct data is not available.
| Catalytic System | Reaction Type | Potential Chiral Product | Expected Outcome |
| Rhodium/Chiral Squaramide | Carbene N-H Insertion | α-Substituted Chiral Amide | High Enantioselectivity |
| Copper/(R)-DTBM-Segphos | Reductive Relay Hydroaminocarbonylation | γ-Chiral Amide | High Enantioselectivity and Regioselectivity |
| Chiral Lewis Acid | Michael Addition | β-Substituted Chiral Amide | Diastereo- and Enantioselective Control |
Development of Greener and More Sustainable Synthetic Protocols
The principles of green chemistry are increasingly integral to the development of new synthetic methods, aiming to reduce waste and environmental impact. Future research on this compound should prioritize the development of greener and more sustainable synthetic protocols for its preparation and subsequent transformations.
Traditional amide synthesis often relies on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Catalytic methods for direct amide bond formation from carboxylic acids and amines are a more sustainable alternative. sigmaaldrich.com Boric acid-catalyzed amidation under solvent-free conditions is a simple and efficient approach that could be adapted for the synthesis of this compound from 3-iodoprop-2-enoic acid and benzylamine (B48309). researchgate.net Another green approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in microwave-assisted, solvent-free direct amidation. mdpi.com
For reactions involving the vinyl iodide moiety, such as cross-coupling reactions, the development of more sustainable catalytic systems is crucial. The use of greener solvents, such as 2-methyl-tetrahydrofuran, in coupling reactions can significantly reduce the environmental footprint. chemistryviews.org Furthermore, designing processes that allow for the recovery and reuse of catalysts or byproducts, such as the diphenyl disulfide in certain amide syntheses, aligns with the goals of a circular economy in chemical synthesis. chemistryviews.org
Investigation of this compound in Unconventional Reaction Media
The choice of reaction medium can profoundly influence the outcome of a chemical transformation. Exploring the reactivity of this compound in unconventional reaction media could unlock new synthetic pathways and improve process efficiency.
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. amf.ch The synthesis of acrylamides has been successfully demonstrated in continuous flow reactors, leading to higher yields and a more sustainable process. monash.eduacs.org Applying flow chemistry to the synthesis and subsequent reactions of this compound could lead to safer and more efficient manufacturing processes, particularly for potentially hazardous reactions. The development of a continuous flow process for producing functionalized acrylamides highlights the potential for safer, on-demand synthesis with minimized side products. monash.edu
Ionic liquids and deep eutectic solvents are another class of unconventional media that can offer unique reactivity and selectivity. Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. Investigating the solubility and reactivity of this compound in these media could lead to novel catalytic cycles and improved reaction kinetics for transformations such as cross-coupling or cycloaddition reactions.
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The vinyl iodide group in this compound makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions. wikipedia.org Future research should focus on exploring novel catalytic systems to enhance the reactivity and selectivity of these transformations.
Photoredox catalysis, often merged with nickel catalysis, has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. organic-chemistry.orgprinceton.eduacs.org This dual catalytic system has been successfully applied to the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. organic-chemistry.orgprinceton.edu Investigating the application of photoredox/nickel dual catalysis to this compound could enable novel coupling reactions with a broad range of radical precursors, which are inaccessible through traditional methods.
The development of novel, efficient, and reusable catalysts for established reactions like the Heck and Suzuki couplings is also a significant area for future work. nih.govnih.gov For instance, hybrid nano-flake catalysts have shown excellent activity and recyclability in these reactions under microwave irradiation. nih.gov Exploring the use of such advanced catalytic materials for cross-coupling reactions of this compound could lead to more economical and sustainable processes.
Table 2: Potential Novel Catalytic Systems for Transformations of this compound This table presents hypothetical applications of emerging catalytic methodologies to this compound, as direct data is not available.
| Catalytic System | Reaction Type | Potential Product | Advantages |
| Photoredox/Nickel Dual Catalysis | Decarboxylative Vinylation | Alkylated Acrylamide | Mild conditions, broad substrate scope |
| Hybrid Pd₀.₁Cu₀.₉Co₂O₄ Nano-flakes | Heck/Suzuki Coupling | Substituted N-benzyl-cinnamamide | High efficiency, reusability |
| Palladium(I) Dimer | Reductive Cross-Coupling | cine-Substituted Product | Novel reactivity, access to unusual isomers |
Comprehensive Mechanistic Studies on Undiscovered Reactivity Modes
A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the reactivity of this compound. Its electron-deficient alkene character, combined with the N-benzyl amide group, suggests a rich and underexplored reactivity profile.
The acrylamide moiety can be considered an electron-deficient alkene, susceptible to nucleophilic attack. Light-promoted, water-mediated cleavage of electron-deficient conjugated alkenes via a hydrogen atom transfer mechanism has been demonstrated. rsc.org Investigating similar photochemical transformations of this compound could lead to novel deconstruction pathways. The epoxidation of electron-deficient alkenes using reagents like alkaline hydrogen peroxide is another area ripe for exploration. wikipedia.org
Furthermore, the this compound can be viewed as an N-acyl enamine equivalent. Enamines are known to act as versatile nucleophiles in a variety of reactions, including alkylations, acylations, and Michael additions. wikipedia.orglibretexts.org Exploring the enamine-type reactivity of this compound under specific conditions, potentially through in situ generation of a more nucleophilic species, could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Mechanistic studies, including deuterium (B1214612) labeling and computational analysis, will be essential to rationalize the observed regio- and stereochemical outcomes of these potential new reactions. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
